molecular formula C15H14N4O5 B13044238 1,3-Bis(4-methyl-3-nitrophenyl)urea

1,3-Bis(4-methyl-3-nitrophenyl)urea

Cat. No.: B13044238
M. Wt: 330.30 g/mol
InChI Key: ACFLEQFZWCEQTM-UHFFFAOYSA-N
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Description

1,3-Bis(4-methyl-3-nitrophenyl)urea, with CAS number 855699-79-5, is a symmetrical urea derivative of interest in chemical and pharmaceutical research . This compound has a molecular formula of C 15 H 14 N 4 O 5 and a molecular weight of 330.30 g/mol . Symmetrical bis(nitrophenyl)urea compounds serve as key precursors in coordination chemistry. Research on analogous structures shows that such ligands can coordinate with various metal ions (e.g., Zn, Cu, Co, Ni) to form dinuclear metal complexes . These complexes have demonstrated significant enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro, with zinc complexes showing particularly promising results . The nitro group on the phenyl ring is ambidentate, allowing it to bind to metal centers in different modes (e.g., via nitrogen or oxygen), which is a major point of interest for developing compounds with potential pharmaceutical applications . Please handle this product with care. It carries the following GHS warning signals: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

1,3-bis(4-methyl-3-nitrophenyl)urea

InChI

InChI=1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20)

InChI Key

ACFLEQFZWCEQTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea typically involves the reaction of 4-methyl-3-nitroaniline with phosgene or isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The compound can be purified through recrystallization from suitable solvents such as ethanol or acetone .

Chemical Reactions Analysis

1,3-Bis(4-methyl-3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Ligand in Metal Complexes : This compound is utilized as a ligand in synthesizing metal complexes that exhibit antibacterial properties. For instance, metal complexes derived from this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Serratia marcescens .

Biology

  • Anticoccidial Agent : As an active component of nicarbazin, it plays a crucial role in controlling coccidiosis in poultry. Nicarbazin combines this compound with other agents to enhance its efficacy against parasitic infections .

Medicine

  • Potential Antifertility Effects : Research into the derivatives of this compound has indicated potential applications in antifertility treatments. Its mechanism involves disrupting energy metabolism in parasites and potentially affecting reproductive processes .

The biological activities of 1,3-Bis(4-methyl-3-nitrophenyl)urea include:

  • Antibacterial Activity : Studies have demonstrated that metal complexes derived from this compound possess significant antibacterial properties, outperforming standard drugs in various assays .
  • Anticoccidial Properties : Its role in nicarbazin underscores its importance in veterinary medicine for managing poultry diseases .

Data Table: Antibacterial Efficacy of Metal Complexes

Metal ComplexBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
Zinc ComplexBacillus subtilis62.520
Zinc ComplexStaphylococcus aureus31.2524
Zinc ComplexEscherichia coli12515
Zinc ComplexSerratia marcescens31.2526

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of various metal complexes derived from this compound against four bacterial strains. The zinc complex exhibited superior activity compared to other tested complexes and standard antibiotics .

Case Study 2: Application in Poultry Medicine

Research highlighted the use of nicarbazin (containing this compound) in poultry farming to control coccidiosis effectively. This application not only improves animal health but also enhances productivity in poultry operations .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methyl-3-nitrophenyl)urea involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or proteins, disrupting their normal function and leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing thermal stability and reactivity in electrophilic substitutions. For example, 1,3-Bis(4-nitrophenyl)urea is stable under standard laboratory conditions (storage at +4°C) .
  • Biological Activity :

    • BPU exhibits strong binding to bacterial proteins (e.g., 2ZID and 3AIC) via hydrogen bonding and hydrophobic interactions, making it effective against biofilms .
    • 1,3-Bis(4-nitrophenyl)urea’s role in Nicarbazin (a coccidiostat) highlights its utility in veterinary medicine, likely due to its nitro groups’ redox activity .

Physicochemical Properties

While experimental data for this compound are unavailable, comparisons can be drawn from related compounds:

Property 1,3-Bis(4-nitrophenyl)urea BPU
Melting Point Not reported Not reported
Solubility Low in water; soluble in DMSO, DMF Likely hydrophobic due to -CF₃ groups
Hazard Profile H315 (skin irritation), H318 (eye damage) No direct data; trifluoromethyl groups may reduce toxicity

Biological Activity

1,3-Bis(4-methyl-3-nitrophenyl)urea is a synthetic compound with significant biological activity, particularly noted for its applications in agricultural and medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure characterized by two nitrophenyl groups substituted at the urea nitrogen positions. The presence of methyl and nitro substituents enhances its reactivity and biological activity. Its molecular formula is C12H12N4O4C_{12}H_{12}N_4O_4, and it belongs to the class of n-phenylureas, which are known for their diverse applications in pharmaceuticals and agrochemicals .

Antifertility Agent

One of the primary uses of this compound is as an active ingredient in antifertility agents. It has been studied for its effects on reproductive health, particularly in poultry, where it plays a role in controlling coccidiosis through its application as nicarbazin. This compound has shown efficacy in reducing fertility rates in chickens, which can be beneficial in managing population control in agricultural settings.

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound and its derivatives. Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized and tested for their antibacterial efficacy, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with biological molecules through mechanisms such as hydrogen bonding. Studies have shown that it can act as a hydrogen bond donor when interacting with anions, which may enhance its binding affinity to various biological targets . This interaction is crucial for its effectiveness as an antibacterial agent.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

  • Nucleophilic Addition : A common method involves the nucleophilic addition of amines to carbonyl compounds under mild conditions.
  • Catalyst-Free Reactions : Recent advancements have demonstrated scalable synthesis methods that do not require catalysts, making the production process more efficient .

Antibacterial Activity Assessment

A study evaluated the antibacterial activity of this compound against several bacterial strains using disc diffusion and broth dilution methods. The results indicated that metal complexes derived from this compound exhibited significantly higher antibacterial activities compared to the unmodified ligand. For example:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus2225
Escherichia coli2030
Serratia marcescens2631.25

These findings underscore the potential of this compound derivatives in developing new antibacterial agents .

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-methyl-3-nitrophenyl)urea, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via a urea bridge formation between 4-methyl-3-nitroaniline derivatives. A common approach involves reacting substituted aryl isocyanates with aryl amines under inert conditions. For example, coupling 4-methyl-3-nitrophenyl isocyanate with 4-methyl-3-nitroaniline in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours yields the product. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Key Reaction Conditions

Reagent 1Reagent 2SolventTemperatureTimeYield
4-methyl-3-nitroaniline4-methyl-3-nitrophenyl isocyanateTHF60°C12 h75%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.1–9.3 ppm). Infrared (IR) spectroscopy confirms urea C=O stretching (~1640 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ calculated for C₁₅H₁₃N₃O₅: 316.0928). Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement (SHELX-97) provides definitive confirmation of the molecular geometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structure refinement?

  • Methodological Answer : Discrepancies may arise from twinning or disorder in the crystal lattice. Employing SHELXL’s TWIN and BASF commands can model twinning, while PART instructions address disorder. Robust refinement requires high-resolution data (≤1.0 Å) and validation via R-factor convergence (R₁ < 0.05). Visualization tools like ORTEP-3 (with thermal ellipsoids) help identify anomalous displacement parameters. Cross-verification with density functional theory (DFT)-optimized geometries (e.g., using Gaussian 16) ensures consistency between experimental and computational bond lengths/angles .

Q. What computational strategies elucidate the compound’s electronic properties and reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap to predict redox behavior. Electrostatic potential maps highlight nucleophilic/electrophilic sites, while Mulliken charges identify reactive nitro groups. Molecular docking (AutoDock Vina) explores interactions with biological targets (e.g., enzymes), with binding affinities validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers investigate the compound’s biological activity against microbial biofilms?

  • Methodological Answer : Biofilm inhibition assays (e.g., with Streptococcus mutans) involve treating cultures with the compound (0–100 µM) for 24 hours. Viability is quantified via ATP bioluminescence, while biofilm pH changes are monitored using pH-sensitive fluorescent dyes (e.g., SNARF-1). Confocal microscopy (SYTO 9/propidium iodide staining) visualizes live/dead cell ratios. Dose-response curves (IC₅₀) are fitted using GraphPad Prism .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodological Answer : Apparent contradictions arise from solvent purity or temperature variations. Systematic solubility testing (e.g., shake-flask method) under controlled conditions (25°C, 48 h equilibration) with HPLC quantification resolves inconsistencies. For example, solubility in DMSO (≥50 mg/mL) vs. hexane (<0.1 mg/mL) aligns with the compound’s polar nitro groups. Hansen solubility parameters (δD, δP, δH) calculated via molecular dynamics simulations (MD) provide theoretical validation .

Mechanistic Studies

Q. What experimental approaches reveal the compound’s mechanism in oxidative stress modulation?

  • Methodological Answer : ROS (reactive oxygen species) levels are measured in cell lines (e.g., HEK-293) using DCFH-DA fluorescence. Western blotting (Nrf2, HO-1 proteins) and qPCR (antioxidant genes) identify pathway activation. Competitive inhibition assays with glutathione reductase quantify direct enzyme interactions. Comparative studies with structural analogs (e.g., fluorophenyl derivatives) isolate the role of nitro groups .

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